molecular formula C9H7IO2 B11816035 2-Iodocubane-1-carboxylic acid

2-Iodocubane-1-carboxylic acid

Cat. No.: B11816035
M. Wt: 274.05 g/mol
InChI Key: WCWGUEOLEMHFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. The presence of an iodine atom and a carboxylic acid group on the cubane scaffold makes this compound particularly interesting for various chemical and industrial applications. The cubane structure itself is known for its rigidity and stability, which can be advantageous in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodocubane-1-carboxylic acid typically involves the iodination of cubane derivatives. One common method is the iodination of cubane-1-carboxylic acid using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like silver acetate to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodocubane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Cubanes: Products with various functional groups replacing the iodine atom.

    Alcohols and Aldehydes: Products from the reduction of the carboxylic acid group.

Scientific Research Applications

2-Iodocubane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodocubane-1-carboxylic acid largely depends on its chemical reactivity and the functional groups present. The iodine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The rigid cubane structure provides a stable framework that can interact with molecular targets in a specific manner, potentially affecting biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2-Iodocubane-1-carboxylic acid is unique due to the combination of the cubane structure, iodine atom, and carboxylic acid group. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

2-iodocubane-1-carboxylic acid

InChI

InChI=1S/C9H7IO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12)

InChI Key

WCWGUEOLEMHFRW-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5(C2C3C45I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.